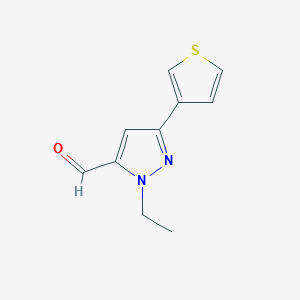

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde

Description

1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a pyrazole-based heterocyclic compound featuring:

- A pyrazole core substituted with an ethyl group at the N-1 position.

- A thiophene ring attached at the C-3 position of the pyrazole.

- A carbaldehyde functional group at the C-5 position.

This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry (e.g., antifungal and antitumor agents) and materials science. Its synthesis typically involves coupling reactions, such as Sonogashira cross-coupling or condensation with sulfur-containing intermediates .

Properties

IUPAC Name |

2-ethyl-5-thiophen-3-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-2-12-9(6-13)5-10(11-12)8-3-4-14-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJIAYVYNIEZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CSC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiophene-based analogs and pyrazole derivatives have been studied extensively for their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.

Mode of Action

It is known that pyrazole derivatives have diverse functionality and stereochemical complexity in a five-membered ring structure. This allows them to interact with various biological targets, leading to a wide range of physiological and pharmacological activities.

Biochemical Pathways

Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. These effects suggest that the compound may interact with multiple biochemical pathways.

Result of Action

It is known that some pyrazole derivatives have shown inhibitory effects on cell growth, suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, potentially acting as an inhibitor or activator. For instance, the aldehyde group can form Schiff bases with amino groups in proteins, altering their function. Additionally, the thiophene ring may engage in π-π interactions with aromatic amino acids in enzyme active sites, influencing enzyme activity .

Cellular Effects

This compound affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins, leading to changes in downstream gene expression. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules via its aldehyde group, forming covalent adducts with nucleophilic residues in proteins. This binding can inhibit or activate enzymes, depending on the nature of the interaction. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade in the presence of light or heat. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile.

Biological Activity

1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a compound that has attracted attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The molecular formula of this compound is with a molecular weight of approximately 222.27 g/mol. The compound features a pyrazole ring substituted with a thiophene group, which is critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives, including compounds similar to this compound, revealing that certain derivatives showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation was also noted, indicating potential applications in treating bacterial infections.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, compounds with similar structures have been shown to inhibit the NF-kB/AP-1 signaling pathway, which plays a crucial role in inflammation. In vitro studies indicated that some derivatives exhibited IC50 values below 50 μM, demonstrating significant anti-inflammatory effects .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 13i | <50 | Inhibition of NF-kB/AP-1 signaling |

| 16 | <50 | Inhibition of NF-kB/AP-1 signaling |

Anticancer Activity

Emerging studies suggest that pyrazole derivatives may also possess anticancer properties. Research indicates that certain compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways .

Case Studies

A notable case involved the synthesis and evaluation of novel pyrazole derivatives where researchers reported promising results in cell viability assays against various cancer cell lines. For example, derivatives showed significant cytotoxicity at concentrations correlating with their structural modifications .

Scientific Research Applications

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry, material science, and agricultural applications. This article provides a comprehensive overview of its applications based on the latest research findings.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, research indicates that this compound and its derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Synthesis and Testing

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs.

Research Findings

A study published in Pharmaceutical Biology evaluated the anti-inflammatory activity of this compound using lipopolysaccharide (LPS)-induced inflammation models. Results indicated a significant reduction in inflammation markers when treated with this compound .

Organic Electronics

The electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Performance Evaluation

Research has shown that incorporating this compound into polymer matrices enhances charge transport properties. A study published in Advanced Functional Materials demonstrated that devices fabricated with this compound exhibited improved efficiency compared to those made with traditional materials .

Pesticidal Activity

The compound's ability to interact with biological systems has led to investigations into its potential as a pesticide. Studies have shown that it can effectively target specific pests while minimizing harm to beneficial insects.

Field Trials

Field trials conducted on crops like tomatoes and peppers revealed that formulations containing this compound significantly reduced pest populations without adversely affecting crop yield .

Summary Table of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against S. aureus and E. coli |

| Anti-inflammatory drugs | Reduced inflammation markers in LPS models | |

| Material Science | Organic electronics | Enhanced efficiency in OLEDs and OPVs |

| Agricultural Science | Pesticides | Effective pest control with minimal crop impact |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with analogous compounds:

Key Observations :

Physicochemical Properties

| Property | Target Compound | 1-Ethyl-3-thiazole analogue | Trifluoromethyl Derivative | Dihydropyrazole Derivative |

|---|---|---|---|---|

| Solubility | Low in H₂O; moderate in DCM | Similar to target | Lower (due to CF₃) | Higher (polar dihydro group) |

| LogP | ~2.5 | ~2.3 | ~3.1 | ~1.8 |

| Thermal Stability | Stable to 200°C | Similar | Higher (CF₃ stabilization) | Moderate |

Notes:

Insights :

Preparation Methods

General Synthetic Strategy

The synthesis of such pyrazole derivatives generally starts from hydrazine derivatives and appropriately substituted aldehydes or ketones. For 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde, the key steps include:

- Formation of the pyrazole ring via cyclization of ethyl hydrazine with a thiophene-substituted precursor.

- Introduction of the aldehyde group at the 5-position through formylation reactions.

- Functionalization of the 3-position with the thiophen-3-yl group via cross-coupling reactions, often involving palladium catalysis.

Preparation of the Pyrazole Core

A common approach involves reacting ethyl hydrazine with a thiophene-substituted aldehyde or ketone under acidic or basic conditions to form the pyrazole ring. This cyclization typically proceeds via condensation followed by ring closure, yielding the 1-ethyl-substituted pyrazole intermediate.

Formylation at the 5-Position

The aldehyde functional group at the 5-position can be introduced using the Vilsmeier-Haack reaction, which involves treatment of the pyrazole intermediate with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reaction selectively formylates the pyrazole ring, providing the carbaldehyde functionality in moderate to good yields.

Palladium-Catalyzed Cross-Coupling for Thiophene Substitution

To install the thiophen-3-yl substituent at the 3-position, palladium-catalyzed cross-coupling reactions such as Suzuki coupling are employed. The process involves:

- Preparation of a pyrazole triflate intermediate by triflation of the hydroxy group at the 3-position using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base like triethylamine (TEA).

- Coupling of this triflate intermediate with 3-thiophenylboronic acid under Pd(0) catalysis (e.g., Pd(PPh3)4) and a suitable base such as potassium phosphate (K3PO4).

- The reaction is typically conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

This methodology has been demonstrated to yield 3-(thiophen-3-yl)-substituted pyrazole carbaldehydes efficiently, with yields ranging from moderate to high (50-94%) depending on conditions and substrates.

Summary of Key Reagents and Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring formation | Ethyl hydrazine + thiophene-substituted aldehyde/ketone | Variable | Acidic/basic medium, reflux conditions |

| Formylation (Vilsmeier-Haack) | DMF, POCl3, 70 °C, 12 h | ~60 | Selective formylation at 5-position |

| Triflation of hydroxy group | Tf2O, TEA, CH2Cl2, room temperature, 1 h | ~83 | Formation of pyrazole triflate |

| Suzuki cross-coupling | Pd(PPh3)4, K3PO4, 3-thiophenylboronic acid, solvent, RT | 50-94 | Installation of thiophen-3-yl group |

Detailed Research Findings

- The triflation step is crucial for enabling the subsequent palladium-catalyzed cross-coupling. It proceeds cleanly without formation of N- or O-triflated side products, ensuring high purity of the intermediate triflate.

- The Suzuki coupling with 3-thiophenylboronic acid is effective in introducing the thiophene substituent at the 3-position of the pyrazole ring.

- NMR spectroscopic studies (1H, 13C, 15N) confirm the structure and substitution pattern of the final aldehyde products.

- The method is adaptable to various heteroaryl substituents, indicating its broad applicability for functionalized pyrazole synthesis.

Comparative Table of Preparation Steps

| Preparation Stage | Reaction Type | Key Reagents | Typical Conditions | Outcome |

|---|---|---|---|---|

| Pyrazole ring formation | Cyclization | Ethyl hydrazine + aldehyde/ketone | Acidic/basic, reflux | 1-ethyl-pyrazole intermediate |

| Formylation at 5-position | Vilsmeier-Haack reaction | DMF, POCl3 | 70 °C, 12 h | 5-carbaldehyde pyrazole |

| Triflation of 3-hydroxy | Electrophilic triflation | Tf2O, TEA, CH2Cl2 | RT, 1 h | Pyrazole 3-triflate intermediate |

| Suzuki cross-coupling | Pd-catalyzed C-C coupling | Pd(PPh3)4, K3PO4, boronic acid | RT or mild heat, organic solvent | 3-(thiophen-3-yl) pyrazole aldehyde |

Notes on Synthesis

- The synthesis requires careful control of reaction conditions to avoid side reactions, especially during triflation and cross-coupling steps.

- Purification is typically achieved by silica gel chromatography.

- The described methods are supported by detailed spectral data confirming the identity and purity of the products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.